molecular formula C12H15N3O2 B7058804 1-Ethyl-3-(2-methylidenebutyl)-2,4-dioxopyrimidine-5-carbonitrile

1-Ethyl-3-(2-methylidenebutyl)-2,4-dioxopyrimidine-5-carbonitrile

Cat. No.: B7058804
M. Wt: 233.27 g/mol
InChI Key: XTQVZGBSAKHILH-UHFFFAOYSA-N
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Description

1-Ethyl-3-(2-methylidenebutyl)-2,4-dioxopyrimidine-5-carbonitrile is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biological systems, including as components of nucleic acids. This specific compound is characterized by its unique structure, which includes an ethyl group, a methylidene butyl side chain, and a dioxopyrimidine core with a carbonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-3-(2-methylidenebutyl)-2,4-dioxopyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Core: Starting with a suitable precursor such as barbituric acid, the pyrimidine core is constructed through a series of condensation reactions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions.

    Addition of the Methylidene Butyl Side Chain: This step involves the addition of the methylidene butyl group through a Michael addition or similar reaction, often using a suitable alkene and a base.

    Formation of the Carbonitrile Group:

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-(2-methylidenebutyl)-2,4-dioxopyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the carbonitrile group to an amine or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2O2 under acidic or basic conditions.

    Reduction: LiAlH4, NaBH4 in solvents like ether or THF.

    Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Substituted pyrimidines with various functional groups.

Scientific Research Applications

1-Ethyl-3-(2-methylidenebutyl)-2,4-dioxopyrimidine-5-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-ethyl-3-(2-methylidenebutyl)-2,4-dioxopyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    1-Ethyl-3-(2-methylidenebutyl)-2,4-dioxopyrimidine: Lacks the carbonitrile group but has a similar core structure.

    1-Ethyl-3-(2-methylidenebutyl)-2,4-dioxopyrimidine-5-carboxylic acid: Contains a carboxylic acid group instead of a carbonitrile group.

    1-Ethyl-3-(2-methylidenebutyl)-2,4-dioxopyrimidine-5-methyl: Contains a methyl group instead of a carbonitrile group.

Uniqueness: 1-Ethyl-3-(2-methylidenebutyl)-2,4-dioxopyrimidine-5-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, offering different properties compared to its analogs.

Properties

IUPAC Name

1-ethyl-3-(2-methylidenebutyl)-2,4-dioxopyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-4-9(3)7-15-11(16)10(6-13)8-14(5-2)12(15)17/h8H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQVZGBSAKHILH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C)CN1C(=O)C(=CN(C1=O)CC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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